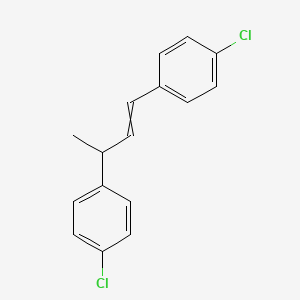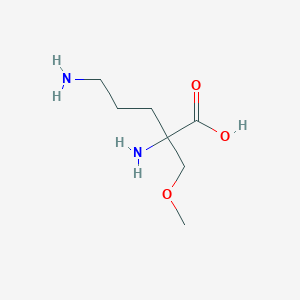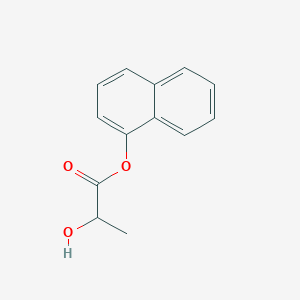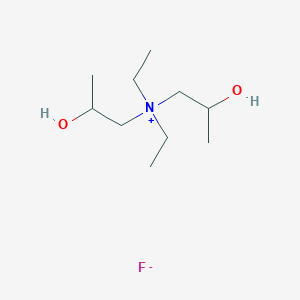![molecular formula C9H18P2 B14312498 (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] CAS No. 113335-42-5](/img/structure/B14312498.png)
(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] is an organophosphorus compound characterized by the presence of two phosphane groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] typically involves the reaction of propane-1,3-diol with prop-2-en-1-ylphosphane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the deprotonation of the diol and subsequent nucleophilic attack on the phosphane groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] can undergo oxidation reactions to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine hydrides.
Substitution: It can participate in substitution reactions where the prop-2-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphane derivatives.
Aplicaciones Científicas De Investigación
(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved are typically related to catalytic processes.
Comparación Con Compuestos Similares
- (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]
- (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane oxide]
- (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane hydride]
Comparison:
- Uniqueness: (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] is unique due to its specific structure and the presence of two phosphane groups, which provide distinct reactivity and coordination properties compared to its analogs.
- Reactivity: The compound exhibits different reactivity patterns in oxidation, reduction, and substitution reactions compared to its similar compounds.
Propiedades
Número CAS |
113335-42-5 |
|---|---|
Fórmula molecular |
C9H18P2 |
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
prop-2-enyl(3-prop-2-enylphosphanylpropyl)phosphane |
InChI |
InChI=1S/C9H18P2/c1-3-6-10-8-5-9-11-7-4-2/h3-4,10-11H,1-2,5-9H2 |
Clave InChI |
JNHYSLYBHLWOMD-UHFFFAOYSA-N |
SMILES canónico |
C=CCPCCCPCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


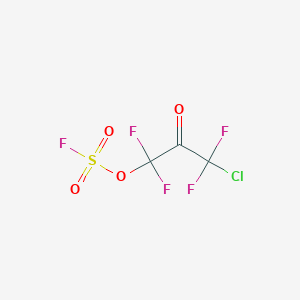


![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

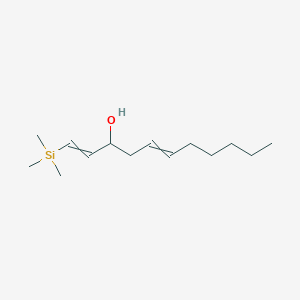
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)


